2MeSATP is classified as a P2Y purinoceptor agonist. Purinergic receptors are divided into two main families: P2X, which are ligand-gated ion channels, and P2Y, which are G protein-coupled receptors. 2MeSATP exhibits higher selectivity for P2Y receptors compared to P2X receptors.
2-Methylthio-ATP is synthesized from adenosine derivatives through specific chemical reactions involving thiol compounds. It falls under the broader category of nucleotide analogs, which are compounds that mimic the structure and function of naturally occurring nucleotides. These analogs are often used in research to study nucleotide metabolism and signaling pathways.
The synthesis of 2-Methylthio-ATP involves several key steps, starting from the preparation of 2-thioadenosine, which serves as an intermediate. The general method for synthesizing 2-Methylthio-ATP includes:
The molecular structure of 2-Methylthio-ATP can be described as follows:
The presence of the sulfur atom affects both the electronic properties and steric configuration of the molecule, potentially influencing its interactions with enzymes and receptors involved in energy metabolism.
2-Methylthio-ATP participates in various biochemical reactions, primarily as an energy donor or substrate for enzymatic processes:
The mechanism of action for 2-Methylthio-ATP primarily revolves around its role as an energy currency within cells:
The physical and chemical properties of 2-Methylthio-ATP include:
These properties are critical for understanding how it behaves in biological systems and how it can be utilized experimentally.
The applications of 2-Methylthio-ATP are diverse:
2-Methylthio-ATP (2-MeSATP) demonstrates marked selectivity for specific P2Y receptor subtypes, with its most potent activity observed at P2Y1 receptors across multiple experimental models. In rat hepatocytes, 2-MeSATP acts as a high-affinity agonist for P2Y1 receptors, inducing intracellular calcium (Ca2+) transients at concentrations as low as 0.1–10 µM. These transients exhibit identical temporal characteristics (mean duration: 8.1–8.2 seconds) to those evoked by ADP and 2-MeSADP, confirming a shared P2Y1 signaling pathway [6]. Crucially, HPLC analysis confirmed that 2-MeSATP’s agonist activity persisted even after removal of contaminating 2-MeSADP using an ATP-regenerating system, resolving earlier controversies about its intrinsic efficacy [6].
Conversely, in endothelial models (e.g., rat brain capillary endothelial cells), 2-MeSATP shows minimal interaction with P2Y2 receptors. Pharmacological profiling revealed that ATP and UTP—canonical P2Y2 agonists—evoke distinct Ca2+ response patterns compared to 2-MeSATP. Furthermore, 2-MeSATP failed to counteract glucagon-induced cAMP elevation in hepatocytes—a response characteristic of ATP acting via non-P2Y1 receptors [1] [3]. This tissue-specific selectivity highlights 2-MeSATP’s utility in discriminating P2Y1-mediated pathways from other nucleotide-sensitive receptors.
Table 1: Selectivity Profile of 2-MeSATP Across P2Y Receptor Subtypes
Receptor Subtype | Tissue/Cell Type | 2-MeSATP Efficacy | Key Antagonist Inhibition |
---|---|---|---|
P2Y1 | Rat hepatocytes | High (EC50: 20 nM glycogenolysis) | MRS2179 (complete block) [6] |
P2Y1 | Supraoptic neurons (rat) | Moderate (Ca2+ transients) | MRS2179 [4] |
P2Y2 | Brain capillary endothelia | Negligible | – [1] |
P2Y11 | MDCK-D1 cells | Low (cAMP generation) | Suramin [8] |
Radioligand displacement studies in rat hepatocytes revealed a paradox in 2-MeSATP’s binding behavior. Despite its high functional potency (EC50: 20 nM for glycogen phosphorylase activation), 2-MeSATP displaced the radiolabeled ligand ATPα[35S] only at much higher concentrations (IC50 in µM range). This discrepancy suggests a non-competitive interaction with the ATP-binding site, possibly indicating allosteric modulation or binding to a distinct receptor conformation [1] [3].
Further evidence for complex binding dynamics comes from studies using the P2Y1-selective antagonist adenosine-3′-phosphate-5′-phosphate (A3P5P). A3P5P competitively inhibited 2-MeSATP-induced Ca2+ transients in hepatocytes, confirming receptor engagement. However, 2-MeSATP itself did not exhibit classical competitive displacement of ATP in binding assays, implying divergent binding domains or signaling cooperativity between endogenous and synthetic agonists [3] [6]. This non-competitive profile necessitates reevaluation of 2-MeSATP as a simple structural analog for probing ATP binding sites.
2-MeSATP is a remarkably potent glycogenolytic agent in rat hepatocytes, activating glycogen phosphorylase at concentrations 25-fold lower than ATP. Half-maximal activation (EC50) occurs at 20 nM for 2-MeSATP versus 0.5–0.8 µM for ATP [1] [3]. This effect is strictly P2Y1-mediated, as evidenced by:
Notably, 2-MeSATP does not mimic ATP’s ability to modulate glucagon-induced cAMP accumulation. Furthermore, unlike ATP, it induces minimal inositol trisphosphate (IP3) generation, indicating divergent downstream signaling despite shared glycogenolytic outcomes [3]. This separation of functional responses highlights nucleotide-specific bias in P2Y receptor coupling.
Table 2: Glycogenolytic Potency of Nucleotides in Rat Hepatocytes
Agonist | EC50 for Glycogen Phosphorylase Activation | Relative Potency (vs. ATP) | P2Y Receptor Subtype Involved |
---|---|---|---|
2-MeSATP | 20 nM | 25x | P2Y1 |
ATP | 0.5–0.8 µM | 1x | Non-P2Y1 |
ADP | ~0.1 µM | 5–8x | P2Y1 |
UTP | >10 µM (ineffective) | – | – |
2-MeSATP elicits Ca2+ mobilization through both intracellular store release and extracellular influx, but its profile differs significantly from ATP, ADP, and UTP:
Unlike ATP—which activates multiple P2X and P2Y subtypes—2-MeSATP’s effects are non-additive with ADP (indicating shared P2Y1 activation) but additive with UTP (reflecting distinct P2Y2/P2Y4 pathways). This pharmacodynamic separation enables precise dissection of purinergic signaling components.
Table 3: Calcium Signaling Profiles Across Cell Types
Cell/Tissue Type | 2-MeSATP Effect on [Ca2+]i | ATP Effect | Key Pharmacological Discriminators |
---|---|---|---|
Rat hepatocytes | Short transients (8.2 sec); Thapsigargin-sensitive | Sustained elevation; Thapsigargin-resistant | A3P5P blocks 2-MeSATP/ADP but not ATP [3] [6] |
Supraoptic neurons (rat) | Component of ATP response; MRS2179-sensitive | Combined P2X + P2Y activation | TTX-insensitive [4] |
Cochlear pillar cells (guinea pig) | Rapid rise (33% store-dependent) | Mixed P2X/P2Y | Suramin-sensitive; PPADS-resistant [7] |
Müller cells (salamander) | Robust increase (P2Y1-mediated) | Activates multiple P2Y subtypes | Blocked by P2Y1 antagonists [2] |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: